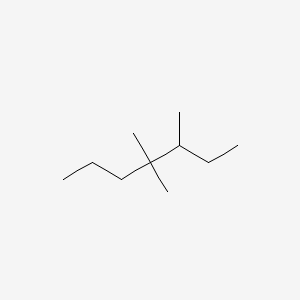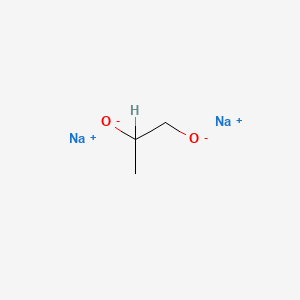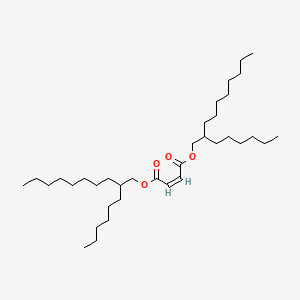
Bis(2-hexyldecyl) maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hexyldecyl) maleate: is an organic compound that belongs to the class of maleate esters. It is a diester of maleic acid and 2-hexyldecanol. This compound is known for its applications in various industrial processes, particularly in the production of polymers and as a plasticizer.
准备方法
Synthetic Routes and Reaction Conditions: Bis(2-hexyldecyl) maleate is typically synthesized through the esterification of maleic anhydride with 2-hexyldecanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. Maleic anhydride and 2-hexyldecanol are fed into a reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the esterification reaction is allowed to proceed. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions:
Esterification: As mentioned, bis(2-hexyldecyl) maleate is formed through the esterification of maleic anhydride with 2-hexyldecanol.
Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of maleic acid and 2-hexyldecanol.
Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with various reagents, such as hydrogenation or halogenation.
Common Reagents and Conditions:
Esterification: Maleic anhydride, 2-hexyldecanol, acid catalyst (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), elevated temperature.
Addition Reactions: Hydrogen gas (for hydrogenation), halogens (e.g., bromine or chlorine) for halogenation.
Major Products:
Hydrolysis: Maleic acid and 2-hexyldecanol.
Hydrogenation: Saturated maleate ester.
Halogenation: Halogenated maleate ester.
科学研究应用
Chemistry: Bis(2-hexyldecyl) maleate is used as a monomer in the synthesis of various polymers. It is particularly valuable in the production of copolymers with other monomers, which can enhance the properties of the resulting materials.
Biology and Medicine:
Industry: In the industrial sector, this compound is used as a plasticizer to improve the flexibility and durability of plastic materials. It is also employed in the formulation of adhesives, coatings, and sealants.
作用机制
The primary mechanism by which bis(2-hexyldecyl) maleate exerts its effects is through its role as a plasticizer. By incorporating into polymer matrices, it reduces the intermolecular forces between polymer chains, thereby increasing the flexibility and workability of the material. The ester functional groups in the compound interact with the polymer chains, facilitating this plasticizing effect.
相似化合物的比较
Bis(2-ethylhexyl) maleate: Another maleate ester with similar plasticizing properties but derived from 2-ethylhexanol.
Dibutyl maleate: A maleate ester derived from butanol, used in similar applications but with different physical properties.
Diethyl maleate: A smaller maleate ester used in various chemical syntheses and as a plasticizer.
Uniqueness: Bis(2-hexyldecyl) maleate is unique due to its longer alkyl chains compared to other maleate esters. This results in enhanced plasticizing properties, making it particularly suitable for applications requiring high flexibility and durability. Its longer alkyl chains also contribute to its lower volatility and better compatibility with various polymer systems.
属性
CAS 编号 |
85006-03-7 |
|---|---|
分子式 |
C36H68O4 |
分子量 |
564.9 g/mol |
IUPAC 名称 |
bis(2-hexyldecyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C36H68O4/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)31-39-35(37)29-30-36(38)40-32-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-30,33-34H,5-28,31-32H2,1-4H3/b30-29- |
InChI 键 |
WVWNMPSIIYQZIT-FLWNBWAVSA-N |
手性 SMILES |
CCCCCCCCC(CCCCCC)COC(=O)/C=C\C(=O)OCC(CCCCCC)CCCCCCCC |
规范 SMILES |
CCCCCCCCC(CCCCCC)COC(=O)C=CC(=O)OCC(CCCCCC)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


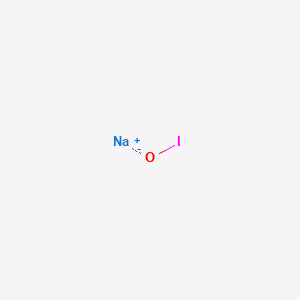
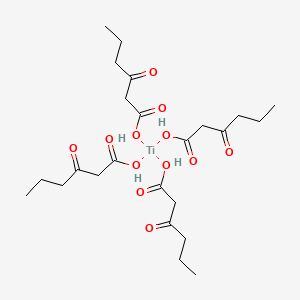
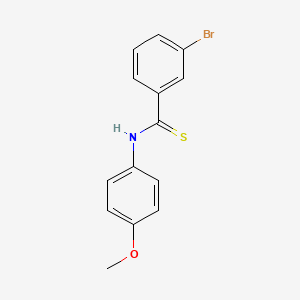
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
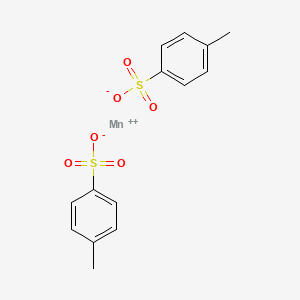


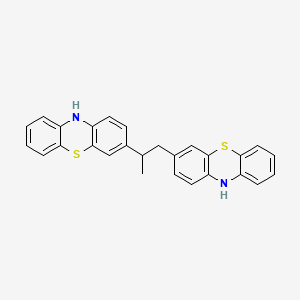

![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)

